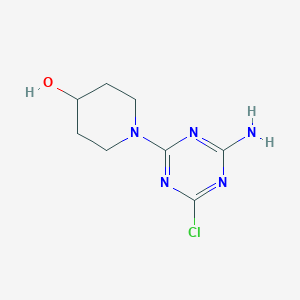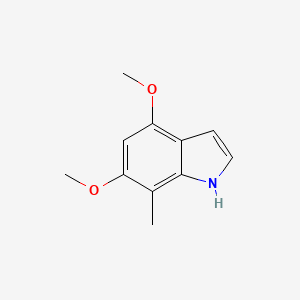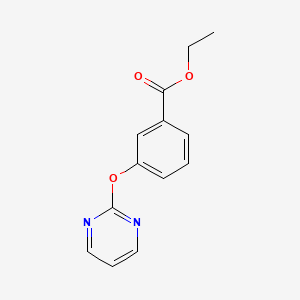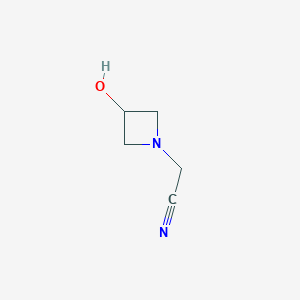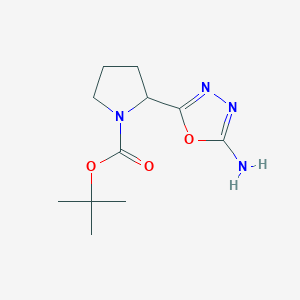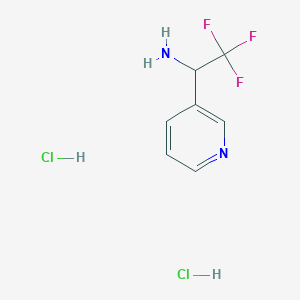
Flufenoxystrobin
描述
Flufenoxystrobin is a synthetic strobilurin fungicide known for its broad-spectrum activity against various fungal pathogens. It is particularly effective against downy mildew, blight, powdery mildew, and rice blast . This compound belongs to the methoxyacrylate strobilurin class of fungicides and is characterized by its unique chemical structure, which includes a trifluoromethyl group and a methoxyacrylate moiety .
准备方法
The synthesis of flufenoxystrobin involves several key steps. One common synthetic route includes the reaction of (trifluoromethyl)acetophenone oxime with a bromomethylphenyl derivative in the presence of a base such as sodium carbonate and a phase transfer catalyst like tetrabutylammonium chloride . The reaction is typically carried out in an organic solvent such as ethylene dichloride at a controlled temperature range of 40-50°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
化学反应分析
Flufenoxystrobin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may produce dehalogenated or demethylated products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include various hydroxylated, dehalogenated, or substituted derivatives .
科学研究应用
Flufenoxystrobin has a wide range of scientific research applications:
作用机制
Flufenoxystrobin exerts its fungicidal effects by inhibiting mitochondrial respiration. It specifically binds to the quinol oxidation (Qo) site of cytochrome b, a component of the cytochrome bc1 complex . This binding disrupts the electron transport chain, leading to the inhibition of ATP synthesis and ultimately causing cell death in fungal pathogens . The compound also induces the synthesis of antimicrobial enzymes, enhancing its protective effects .
相似化合物的比较
Flufenoxystrobin is part of the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, pyraclostrobin, fluoxastrobin, kresoxim-methyl, trifloxystrobin, picoxystrobin, mandestrobin, and metominostrobin . Compared to these similar compounds, this compound is unique due to its specific chemical structure, which includes a trifluoromethyl group and a methoxyacrylate moiety . This structure contributes to its broad-spectrum activity and effectiveness against a wide range of fungal pathogens .
属性
IUPAC Name |
methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXIQDIVCJZTD-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918162-02-4 | |
| Record name | Flufenoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918162024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFENOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VC9KVD0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
